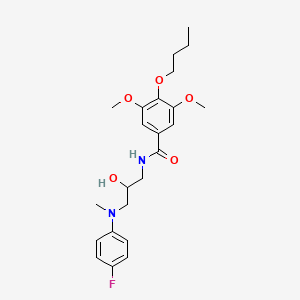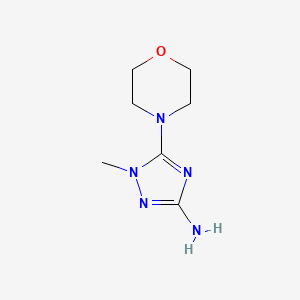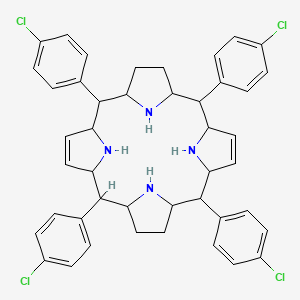![molecular formula C22H24O8S B13406079 [(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The exact synthetic route can vary, but it generally includes the following steps:
Protection of hydroxyl groups: This step involves the protection of hydroxyl groups to prevent unwanted reactions during subsequent steps.
Formation of the oxolane ring: This step involves the cyclization of the protected intermediate to form the oxolane ring.
Introduction of benzoyloxy and methylsulfonyloxy groups: This step involves the selective introduction of benzoyloxy and methylsulfonyloxy groups to the oxolane ring.
Deprotection of hydroxyl groups: This step involves the removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoyloxy and methylsulfonyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The benzoyloxy and methylsulfonyloxy groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C22H24O8S |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C22H24O8S/c1-22(2)18(29-20(24)16-12-8-5-9-13-16)17(28-21(22)30-31(3,25)26)14-27-19(23)15-10-6-4-7-11-15/h4-13,17-18,21H,14H2,1-3H3/t17-,18-,21-/m1/s1 |
InChI-Schlüssel |
IIDJZUOVFPMGGB-DBXWQHBBSA-N |
Isomerische SMILES |
CC1([C@@H]([C@H](O[C@@H]1OS(=O)(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1(C(C(OC1OS(=O)(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)
![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)
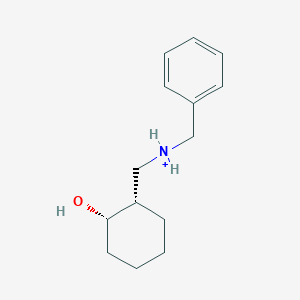
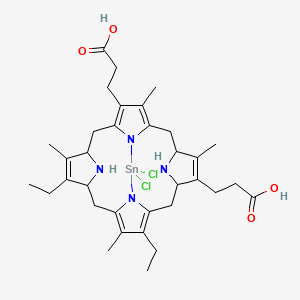
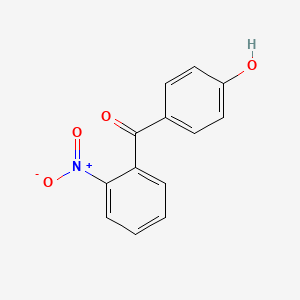
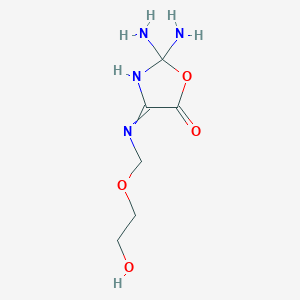

![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)
